REACTION_CXSMILES
|
[F:1][CH:2]([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[N+:12]([CH:14](S(C1C=CC(C)=CC=1)(=O)=O)[CH3:15])#[C-:13].C([O-])([O-])=O.[K+].[K+]>CO>[F:1][CH:2]([F:11])[C:3]1[CH:4]=[CH:5][C:6]([C:7]2[O:8][CH:13]=[N:12][C:14]=2[CH3:15])=[CH:9][CH:10]=1 |f:2.3.4|
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Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])C(C)S(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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110 mL
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Type
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solvent
|
Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the volatiles evaporated at reduced pressure
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Type
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CUSTOM
|
Details
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The residue was partitioned between Et2O and H2O
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Type
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EXTRACTION
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Details
|
The separated aqueous phase was extracted with Et2O
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Type
|
EXTRACTION
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Details
|
the combined organic extract
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Type
|
WASH
|
Details
|
was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1=C(N=CO1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.39 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |